

The Role of NCT-502 in the Serine Biosynthesis Pathway: A Technical Guide

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Compound of Interest

Compound Name: NCT-502

Cat. No.: B609502

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the function and significance of **NCT-502**, a potent and specific inhibitor of the human enzyme 3-phosphoglycerate dehydrogenase (PHGDH). As the rate-limiting enzyme in the de novo serine biosynthesis pathway, PHGDH represents a critical node in cancer metabolism. This document provides a comprehensive overview of the mechanism of action of **NCT-502**, its impact on cellular metabolism, and its potential as a therapeutic agent. Detailed experimental protocols and quantitative data are presented to support further research and development in this area.

Core Concepts: The Serine Biosynthesis Pathway and its Inhibition by NCT-502

The de novo serine biosynthesis pathway is a metabolic route that synthesizes the amino acid serine from the glycolytic intermediate 3-phosphoglycerate (3-PG). This pathway is crucial for proliferating cells, as serine is a precursor for the synthesis of other amino acids, such as glycine and cysteine, and provides one-carbon units for the biosynthesis of nucleotides and for methylation reactions.^{[1][2]} In many cancers, the expression and activity of PHGDH are upregulated to support rapid cell growth and proliferation.

NCT-502 is a small molecule inhibitor that specifically targets human PHGDH.^{[1][2][3]} By inhibiting this enzyme, **NCT-502** effectively blocks the production of serine from glucose, thereby depriving cancer cells of a critical building block for various anabolic processes.^{[2][3]}

Quantitative Data Summary

The following tables summarize the key quantitative data reported for **NCT-502** and its analogue, NCT-503.

Table 1: In Vitro Efficacy of **NCT-502** and NCT-503

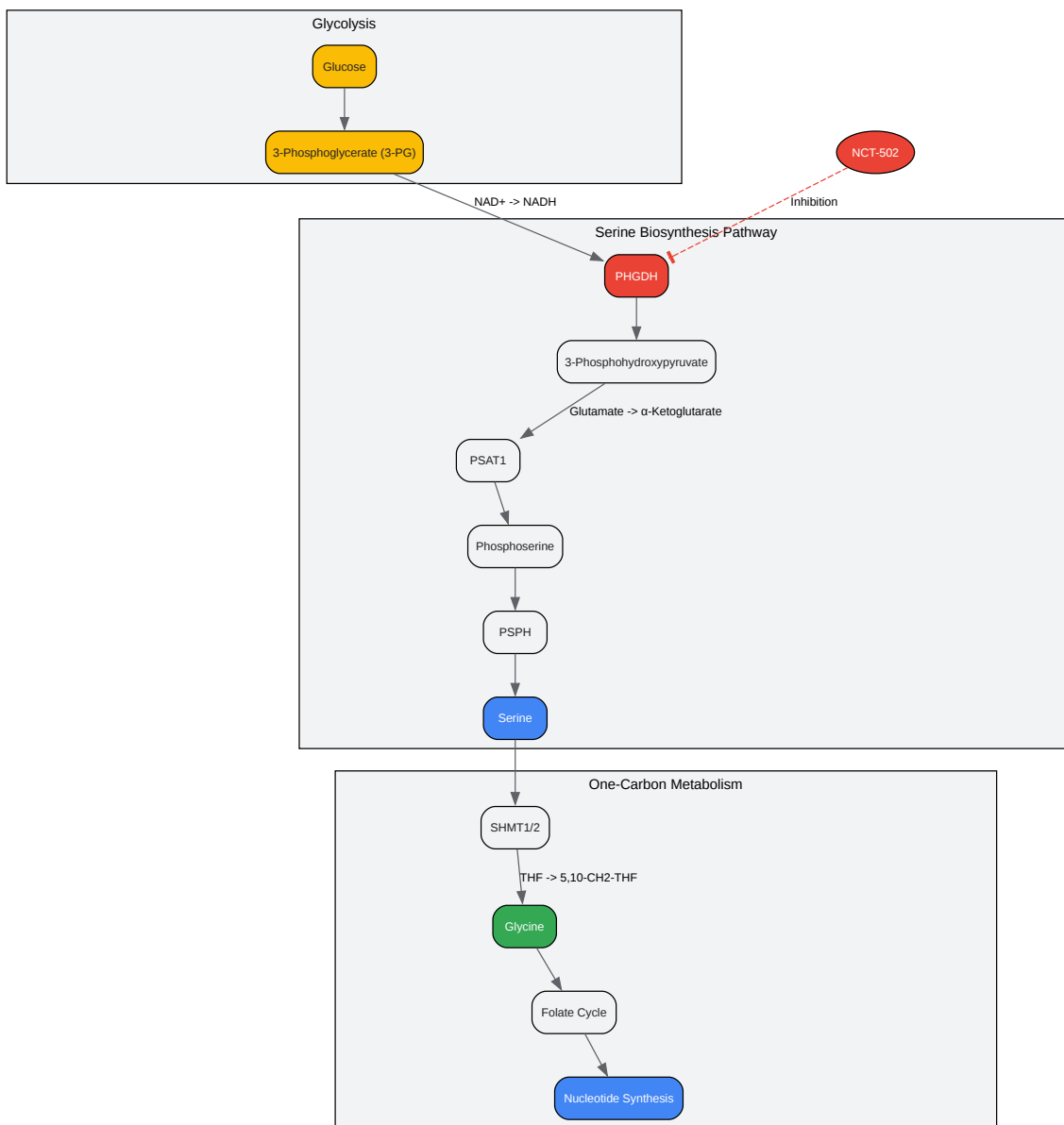
Compound	Target	Assay Type	IC50 (μM)	Cell Line	EC50 (μM)	Reference
NCT-502	Human PHGDH	Enzyme Inhibition Assay	3.7	MDA-MB-468	15.2	[3]
NCT-503	Human PHGDH	Enzyme Inhibition Assay	2.5 ± 0.6	MDA-MB-468	20.2 ± 2.8	[4][5]
NCT-503	-	Cell Viability (MTT)	-	MDA-MB-231	>250	[5]
NCT-503	-	Cell Viability (MTT)	-	Hs 578T	>250	[5]

Table 2: Effects of **NCT-502** on Intracellular Metabolite Levels

Treatment	Cell Line	Metabolite	Change	Reference
NCT-502	MDA-MB-231-PHGDH	Serine	Decreased	[2][6]
NCT-502	MDA-MB-231-PHGDH	Glycine	Decreased	[2][6]
NCT-502	MDA-MB-231-PHGDH	Aspartate	Decreased	[6]

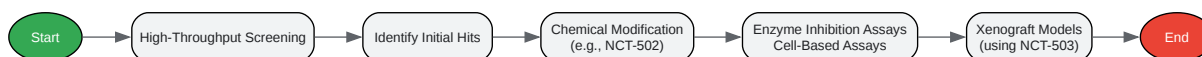
Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.



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Figure 1: Serine Biosynthesis Pathway and its inhibition by **NCT-502**.



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